Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate
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Overview
Description
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate is a chemical compound with the molecular formula C10H9ClF5NO4S and a molecular weight of 369.69 g/mol . This compound is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an ethyl chloroacetate moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale nitration and esterification processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety and efficiency .
Chemical Reactions Analysis
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pentafluorosulfanyl group can influence the compound’s electronic properties and reactivity. The ethyl chloroacetate moiety can undergo hydrolysis or substitution reactions, leading to the formation of active intermediates that interact with biological targets .
Comparison with Similar Compounds
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.
Sulfur, [3-(1-chloro-2-ethoxy-2-oxoethyl)-4-nitrophenyl]pentafluoro-: This compound has a similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C10H9ClF5NO4S |
---|---|
Molecular Weight |
369.69 g/mol |
IUPAC Name |
[3-chloro-2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl] butanoate |
InChI |
InChI=1S/C10H9ClF5NO4S/c1-2-3-9(18)21-8-5-6(22(12,13,14,15)16)4-7(11)10(8)17(19)20/h4-5H,2-3H2,1H3 |
InChI Key |
YWWGFSDELBAUEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C(=CC(=C1)S(F)(F)(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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